molecular formula C14H10O6S B2675841 2,2'-Dicarboxydiphenylsulphone CAS No. 22219-00-7

2,2'-Dicarboxydiphenylsulphone

Cat. No.: B2675841
CAS No.: 22219-00-7
M. Wt: 306.29
InChI Key: AOFRNZNXMCOXHP-UHFFFAOYSA-N
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Description

Scientific Research Applications

2,2’-Dicarboxydiphenylsulphone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dicarboxydiphenylsulphone typically involves multi-step reactions. One common method includes the reaction of diphenylsulfone with potassium carbonate and copper in water at elevated temperatures (130-140°C) followed by oxidation with sodium periodate .

Industrial Production Methods: Industrial production methods for 2,2’-Dicarboxydiphenylsulphone are not extensively documented. the synthesis generally follows similar multi-step processes involving the use of robust reagents and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dicarboxydiphenylsulphone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Sodium periodate is commonly used as an oxidizing agent.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Substitution: Typical electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2’-Dicarboxydiphenylsulphone involves its interaction with various molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. This property is utilized in various chemical reactions to modulate the activity of the compound and its derivatives.

Comparison with Similar Compounds

    Diphenylsulfone: Lacks the carboxyl groups present in 2,2’-Dicarboxydiphenylsulphone.

    4,4’-Dicarboxydiphenylsulphone: Similar structure but with carboxyl groups in different positions.

    Benzoic acid derivatives: Share the carboxyl functional group but differ in the sulfone linkage.

Uniqueness: 2,2’-Dicarboxydiphenylsulphone is unique due to the specific positioning of the carboxyl groups and the sulfone linkage, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(2-carboxyphenyl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFRNZNXMCOXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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